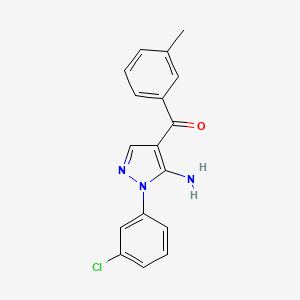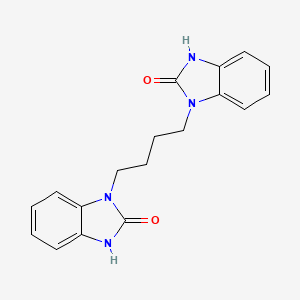
1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE): is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butane-1,4-diyl linker connecting two benzimidazole moieties, which can potentially enhance its biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzimidazole and 1,4-dibromobutane.
Coupling Reaction: The 2-aminobenzimidazole is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This reaction forms the desired bis-benzimidazole compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole moieties can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its benzimidazole core.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Catalysis: It can serve as a ligand in coordination chemistry and catalysis.
Biological Studies: The compound is used in biological assays to study its interaction with various biomolecules and its effect on cellular processes.
Mécanisme D'action
The mechanism of action of 1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moieties can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in therapeutic effects such as anticancer or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Di(1H-imidazol-1-yl)benzene
- 1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl)
- 3,3’-(Butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride
Uniqueness
1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) is unique due to its specific structure, which combines the properties of benzimidazole with a flexible butane-1,4-diyl linker. This structure can enhance its binding affinity to molecular targets and improve its solubility and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H18N4O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-[4-(2-oxo-3H-benzimidazol-1-yl)butyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H18N4O2/c23-17-19-13-7-1-3-9-15(13)21(17)11-5-6-12-22-16-10-4-2-8-14(16)20-18(22)24/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24) |
Clé InChI |
QOYAQJLBGIQJBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)N2CCCCN3C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


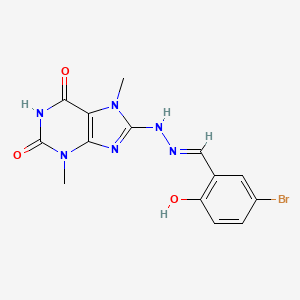
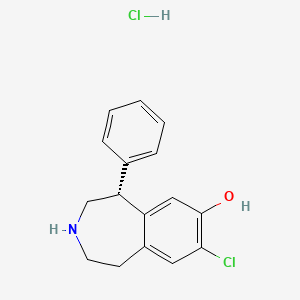
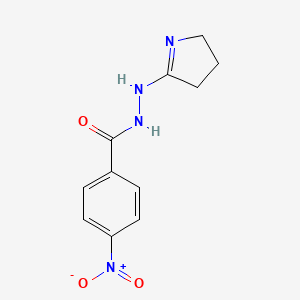
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)

![3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15086921.png)
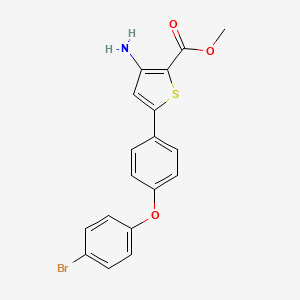
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15086925.png)
![N-butyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086930.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B15086940.png)


![7-(2-Chlorobenzyl)-1,3-dimethyl-8-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086951.png)
